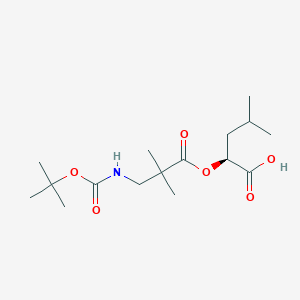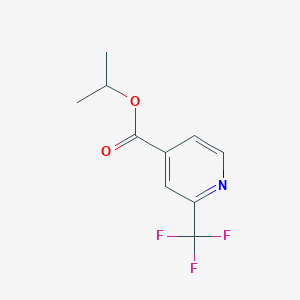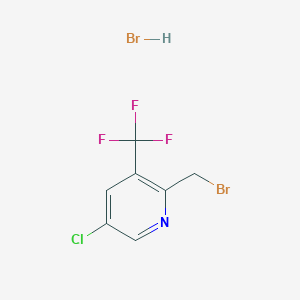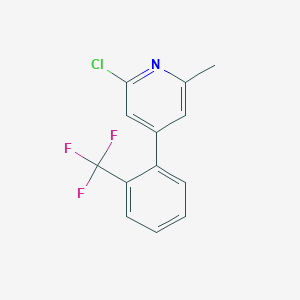
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H8ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
The synthesis of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with a trifluoromethylating agent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of the pyridine derivative with a trifluoromethylated phenylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
化学反应分析
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine can be compared with other trifluoromethylated pyridine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
4-(Trifluoromethyl)pyridine: Lacks the chlorine and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
The unique combination of the trifluoromethyl group and the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C13H9ClF3N |
|---|---|
分子量 |
271.66 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-4-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-6-9(7-12(14)18-8)10-4-2-3-5-11(10)13(15,16)17/h2-7H,1H3 |
InChI 键 |
SVZVMJAFQAXKBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



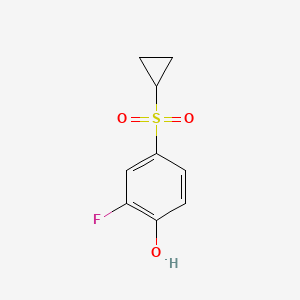
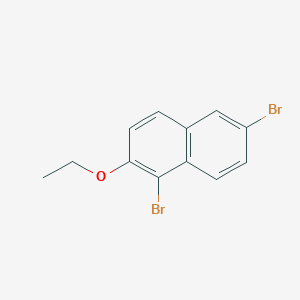
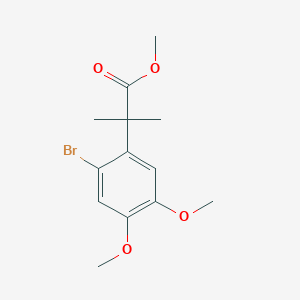
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
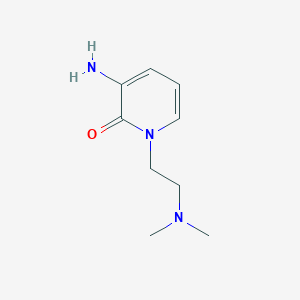
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
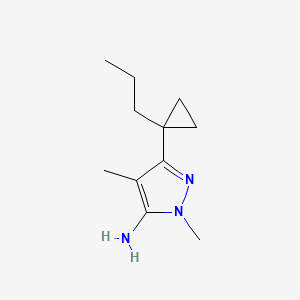
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
